molecular formula C10H9NO4 B184918 (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester CAS No. 13610-50-9

(2-Oxobenzooxazol-3-yl)-acetic acid methyl ester

Cat. No. B184918
CAS RN: 13610-50-9
M. Wt: 207.18 g/mol
InChI Key: LJBQUEFIEOBTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxobenzooxazol-3-yl)-acetic acid methyl ester, also known as Methyl 2-oxo-2H-benzo[d][1,3]oxazol-3-ylacetate, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester possesses anti-inflammatory and analgesic properties. It has also been found to exhibit cytotoxicity against cancer cells. In addition, this compound has been shown to possess fluorescent properties, which make it useful in the field of material science.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its fluorescent properties. However, limitations include its low yield and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester. These include:
1. Further studies on its mechanism of action and potential applications in medicinal chemistry, material science, and organic synthesis.
2. Development of more efficient synthesis methods to increase the yield of the product.
3. Studies on the toxicity and safety of this compound.
4. Exploration of its potential as a diagnostic tool in medical imaging.
5. Development of new derivatives with improved properties and efficacy.
Conclusion:
In conclusion, (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to possess anti-inflammatory and analgesic properties, as well as fluorescent properties. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester involves the reaction of 2-amino-4-methylphenol and methyl 2-bromoacetate in the presence of potassium carbonate. The reaction mixture is heated at reflux temperature for several hours, and the resulting product is purified through column chromatography. The yield of the product is around 60%.

Scientific Research Applications

(2-Oxobenzooxazol-3-yl)-acetic acid methyl ester has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been studied for its potential as an anticancer agent. In material science, (2-Oxobenzooxazol-3-yl)-acetic acid methyl ester has been used as a building block for the synthesis of fluorescent dyes and polymers. In organic synthesis, this compound has been used as a reagent for the synthesis of various heterocyclic compounds.

properties

CAS RN

13610-50-9

Product Name

(2-Oxobenzooxazol-3-yl)-acetic acid methyl ester

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate

InChI

InChI=1S/C10H9NO4/c1-14-9(12)6-11-7-4-2-3-5-8(7)15-10(11)13/h2-5H,6H2,1H3

InChI Key

LJBQUEFIEOBTIK-UHFFFAOYSA-N

SMILES

COC(=O)CN1C2=CC=CC=C2OC1=O

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2OC1=O

Origin of Product

United States

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